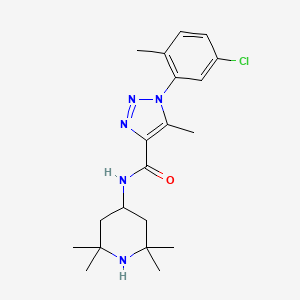![molecular formula C19H23ClO3 B5129715 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound with the molecular formula C19H23ClO3 This compound is characterized by its complex structure, which includes a chlorinated benzene ring, multiple methoxy and methyl groups, and a propoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propoxy Linkage: The initial step involves the reaction of 2-methoxy-4-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-methoxy-4-methylphenoxy)propane.
Chlorination: The next step involves the chlorination of 1,3-dimethylbenzene to introduce the chlorine atom at the 1-position.
Coupling Reaction: Finally, the chlorinated benzene derivative is reacted with 3-(2-methoxy-4-methylphenoxy)propane under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Scientific Research Applications
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
- 1-chloro-2-[3-(4-methylphenoxy)propoxy]-3,5-dimethylbenzene
- 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene
Uniqueness
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDQPWGRBYXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)
![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B5129665.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(Benzylsulfanyl)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-chlorobenzamide](/img/structure/B5129683.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]acetamide](/img/structure/B5129686.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-(2-pyridinyl)-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![N-(4-methoxyphenyl)-2-[1-(1-naphthyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B5129712.png)
